molecular formula C20H11ClF2N2O3 B2943286 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide CAS No. 922031-44-5

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide

Cat. No.: B2943286
CAS No.: 922031-44-5
M. Wt: 400.77
InChI Key: VBGCPSYYVJGIQL-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide ( 922031-44-5) is a chemical compound with a molecular formula of C20H11ClF2N2O3 and a molecular weight of 400.8 g/mol . It features a dibenzo[b,f][1,4]oxazepin-11(10H)-one core structure, a scaffold recognized in medicinal chemistry for its potential biological activity. The core structure is related to classes of compounds that interact with the central nervous system . The specific substitution pattern on this core, including an 8-chloro group and an N-(2,6-difluorobenzamide) moiety at the 2-position, defines this molecule as a distinct chemical entity for investigative use. This compound is supplied for research applications as a high-purity chemical building block. It is intended for use in pharmaceutical development, chemical biology, and as a standard in analytical studies. Researchers may employ it in the synthesis of more complex molecules or to explore structure-activity relationships. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF2N2O3/c21-10-4-6-17-15(8-10)25-19(26)12-9-11(5-7-16(12)28-17)24-20(27)18-13(22)2-1-3-14(18)23/h1-9H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGCPSYYVJGIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H12_{12}ClF2_{2}N2_{2}O3_{3}
Molecular Weight 382.8 g/mol
CAS Number 922084-11-5

Antipsychotic Potential

Research indicates that related compounds in the dibenzo[b,f][1,4]oxazepine family have been studied for their antipsychotic properties. For instance, clozapine, a well-known antipsychotic agent, shares structural similarities and has demonstrated efficacy in treatment-resistant schizophrenia. The unique structure of this compound may impart similar effects.

Cytotoxicity and Antitumor Activity

A study evaluating the cytotoxic effects of various oxazepine derivatives showed that modifications to the dibenzo[b,f][1,4]oxazepine core could enhance antitumor activity. Although direct studies on this specific compound are scarce, it is hypothesized that the introduction of fluorine and chlorine substituents could influence its biological activity against cancer cell lines.

Case Studies and Research Findings

  • Clozapine Derivatives : Research has shown that derivatives of clozapine exhibit varying degrees of receptor affinity and efficacy. The introduction of different substituents can significantly alter their pharmacological profiles.
  • In Vivo Studies : Animal models used to assess the effects of similar compounds have highlighted their potential neuroprotective effects. These studies suggest that this compound may also exhibit protective properties against neurodegenerative conditions.
  • Comparative Analysis : A comparative study involving several dibenzo[b,f][1,4]oxazepines indicated that those with halogen substitutions (like chlorine and fluorine) often displayed enhanced binding affinities for dopamine receptors compared to their non-halogenated counterparts.

Comparison with Similar Compounds

Substituent Variations on the Dibenzooxazepin Core

The following table compares the target compound with analogs featuring modifications to the dibenzooxazepin scaffold or benzamide/sulfonamide side chains:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Dibenzo[b,f][1,4]oxazepine 8-Cl, 2,6-difluorobenzamide 414.8 N/A (structural analog focus)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 8-Cl, 2,4-dimethoxybenzenesulfonamide 460.9 Higher polarity (sulfonamide group)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide Dibenzo[b,f][1,4]oxazepine 8-Cl, butyramide 330.8 Increased lipophilicity
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 8-Me, 4-CF₃-benzamide 412.4 Enhanced electron-withdrawing effects

Key Observations :

  • Lipophilicity : The butyramide analog () has a shorter aliphatic chain compared to the aromatic benzamide in the target compound, which may alter pharmacokinetic properties such as absorption and distribution.

Heterocycle Modifications: Oxazepine vs. Thiazepine

The substitution of oxygen with sulfur in the heterocyclic ring (e.g., dibenzo[b,f][1,4]thiazepine) significantly alters electronic and steric properties.

Compound Name Core Structure Key Modifications Molecular Weight (g/mol) Biological Activity Reference
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine S instead of O, 10-Et, 8-carboxamide 421.1 D2 dopamine receptor antagonism
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine S instead of O, 10-Me, 3-Cl-benzyl 425.0 N/A (structural focus)

Key Observations :

  • Sulfur vs. Oxygen : The larger atomic radius and lower electronegativity of sulfur (vs. oxygen) may increase conformational flexibility and alter hydrogen-bonding interactions with biological targets.
  • Pharmacological Activity : Thiazepine derivatives in –7 are explicitly linked to D2 dopamine receptor antagonism, suggesting the oxazepine/thiazepine core is critical for CNS-targeted activity.

Functional Group and Application Comparisons

Fluorinated Benzamide Derivatives

The 2,6-difluorobenzamide group in the target compound contrasts with fluorinated analogs in agrochemicals (–11):

Compound Name Core Structure Substituents Application Reference
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) Urea derivative 2,6-difluorobenzamide + urea Insect growth regulator –11
Target Compound Dibenzooxazepine 2,6-difluorobenzamide N/A (research compound)

Key Observations :

  • Structural Divergence: Diflubenzuron (–11) shares the 2,6-difluorobenzamide group but incorporates a urea linkage instead of the dibenzooxazepine core. This highlights the role of the heterocyclic scaffold in determining application (agrochemical vs.

Analytical Data :

  • LCMS/HRMS : Analogous compounds (–7) exhibit LCMS retention times of 4–5 minutes and HRMS accuracy within 0.005 Da, suggesting precise structural confirmation.
  • ¹H NMR : Key peaks for the dibenzooxazepine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and fluorinated benzamide (coupling patterns for difluoro substituents).

Q & A

Q. What are the validated synthetic routes for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Pathways: Begin with dibenzo[b,f][1,4]oxazepine scaffold synthesis via Ullmann coupling or nucleophilic aromatic substitution for chloro and oxo group incorporation. The 2,6-difluorobenzamide moiety can be introduced via amide coupling (e.g., EDC/HOBt) .
  • Optimization: Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity (DMF vs. THF), and catalyst loading. Monitor intermediates via HPLC and confirm purity with LC-MS .
  • Yield Improvement: Apply membrane separation (e.g., nanofiltration) to isolate intermediates and reduce side products .

Q. How can researchers ensure structural fidelity during synthesis and characterization?

Methodological Answer:

  • Analytical Validation: Use 2D-NMR (¹H-¹³C HSQC, HMBC) to confirm regiochemistry of the oxazepine ring and fluorine substitution patterns. X-ray crystallography is critical for resolving ambiguity in the dihydrodibenzo system .
  • Purity Assessment: Employ orthogonal methods: reversed-phase HPLC (C18 column, 0.1% TFA in mobile phase) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation: Refer to structural analogs (e.g., oxazolo-benzodiazepines) for hazard predictions. Use fume hoods for reactions involving volatile intermediates and enforce PPE (nitrile gloves, respirators) .
  • Waste Management: Segregate halogenated byproducts for incineration and avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can computational models predict the pharmacological targets of this compound, and what experimental validation is required?

Methodological Answer:

  • In Silico Approaches: Use molecular docking (AutoDock Vina) against benzodiazepine-binding sites in GABA_A receptors. Validate with MD simulations (AMBER) to assess binding stability .
  • Experimental Validation: Conduct radioligand displacement assays (³H-flumazenil) on rat cortical membranes. Cross-validate with electrophysiology (patch-clamp) to measure chloride influx modulation .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Compare metabolic stability (human liver microsomes) with bioavailability studies (rodent PK models). Use LC-MS/MS to quantify active metabolites and identify first-pass effects .
  • Mechanistic Discordance: Apply systems biology approaches (e.g., RNA-seq on treated tissues) to identify off-target effects or compensatory pathways not observed in vitro .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with fluorination at alternative positions (e.g., 3,4-difluoro vs. 2,6-difluoro) and evaluate binding affinity via SPR (Biacore).
  • Data Integration: Use multivariate analysis (PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .

Q. What methodologies are recommended for studying degradation pathways under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to ICH-recommended conditions (acid/base hydrolysis, oxidative stress, photolysis). Track degradation products via HRMS and assign structures using tandem MS/MS .
  • Mechanistic Insights: Apply DFT calculations (Gaussian) to predict susceptible bonds (e.g., amide hydrolysis) and validate with kinetic studies .

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